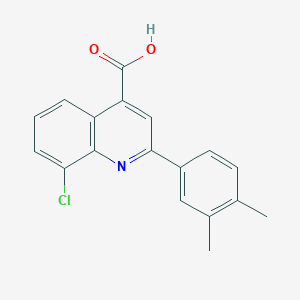

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a quinoline derivative known for its diverse applications in medicinal chemistry and organic synthesis. This compound features a quinoline core substituted with a chloro group at the 8th position and a 3,4-dimethylphenyl group at the 2nd position, along with a carboxylic acid group at the 4th position. The unique structure of this compound contributes to its varied chemical reactivity and potential biological activities.

Mechanism of Action

Target of Action

Quinoline derivatives have been known to interact with various targets such as topoisomerase ii and dihydroorotate dehydrogenase .

Mode of Action

Quinoline derivatives have been reported to inhibit enzymes like topoisomerase ii , which is crucial for DNA replication and transcription, and dihydroorotate dehydrogenase , which is involved in the de novo biosynthesis of pyrimidine.

Biochemical Pathways

For instance, inhibition of dihydroorotate dehydrogenase can disrupt the de novo biosynthesis of pyrimidine , which is essential for DNA and RNA synthesis.

Result of Action

The inhibition of key enzymes like topoisomerase ii and dihydroorotate dehydrogenase can have significant effects on cellular processes such as dna replication and transcription, and pyrimidine biosynthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid typically involves multi-step organic reactions. One common method includes the Friedländer synthesis, which involves the condensation of 2-aminobenzophenone with an appropriate aldehyde or ketone in the presence of an acid catalyst. The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. The use of continuous flow reactors and green chemistry principles, such as solvent-free conditions or the use of environmentally benign catalysts, can enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline N-oxides.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Major Products

The major products formed from these reactions include quinoline N-oxides, reduced quinoline derivatives, and various substituted quinoline compounds .

Scientific Research Applications

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

8-Chloro-2-(3,4-dimethoxyphenyl)quinoline-4-carboxylic acid: Similar in structure but with methoxy groups instead of methyl groups.

2-Phenylquinoline-4-carboxylic acid: Lacks the chloro and dimethylphenyl substitutions, leading to different chemical and biological properties.

Quinolinyl-pyrazoles: These compounds feature a pyrazole ring fused to the quinoline core, offering distinct pharmacological activities.

Uniqueness

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities. The presence of the chloro group and the dimethylphenyl moiety enhances its ability to interact with various molecular targets, making it a valuable compound in medicinal chemistry and drug development .

Biological Activity

8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid is a synthetic compound that belongs to the quinoline family. Its unique structure, characterized by a chloro substituent at the 8-position and a 3,4-dimethylphenyl group at the 2-position, along with a carboxylic acid group at the 4-position, contributes to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory and anticancer properties, as well as its interactions with biological targets.

- Molecular Formula : C₁₈H₁₄ClN₁O₂

- Molecular Weight : 311.76 g/mol

The presence of various functional groups allows for diverse chemical reactivity and potential modifications to enhance biological activity.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. The compound has been shown to interact with enzymes involved in inflammatory pathways. For instance, it effectively inhibits cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of pro-inflammatory mediators.

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies demonstrate that it can inhibit the proliferation of various cancer cell lines, including breast and colorectal cancer cells. The mechanism of action involves the induction of apoptosis and cell cycle arrest in cancer cells.

Table 1: Summary of Biological Activities

| Activity Type | Description | Reference |

|---|---|---|

| Anti-inflammatory | Inhibits COX enzymes; reduces pro-inflammatory mediator production | |

| Anticancer | Induces apoptosis and cell cycle arrest; effective against multiple cancer cell lines | |

| Antimicrobial | Preliminary studies suggest efficacy against certain bacterial strains |

The biological activity of this compound is attributed to its ability to bind to specific biological targets:

- Enzyme Inhibition : The compound inhibits key enzymes involved in inflammatory processes and cancer progression.

- Receptor Interaction : It interacts with receptors that modulate cellular responses to inflammation and tumor growth.

Case Studies

Several studies have focused on the biological activity of quinoline derivatives similar to this compound:

- Study on Anticancer Activity :

- Anti-inflammatory Efficacy :

Properties

IUPAC Name |

8-chloro-2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14ClNO2/c1-10-6-7-12(8-11(10)2)16-9-14(18(21)22)13-4-3-5-15(19)17(13)20-16/h3-9H,1-2H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKLLHOZHAMVIBV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.